Isopropyl glycolate chemical properties and structure
Isopropyl glycolate chemical properties and structure
An In-depth Technical Guide to Isopropyl Glycolate: Chemical Properties and Structure
Abstract
Isopropyl glycolate (CAS No. 623-61-0) is an organic compound recognized for its utility as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to isopropyl glycolate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Isopropyl glycolate, with the IUPAC name propan-2-yl 2-hydroxyacetate, is the ester of glycolic acid and isopropyl alcohol.[3][4] Its structure consists of an isopropyl group attached to the carboxyl group of glycolic acid.
| Identifier | Value |
| IUPAC Name | propan-2-yl 2-hydroxyacetate[3][4][5][6] |
| Synonyms | Isopropyl 2-hydroxyacetate, Glycolic acid isopropyl ester, Isopropyl hydroxyacetate[1][4][5][6] |
| CAS Number | 623-61-0[1][3][7][8] |
| Molecular Formula | C5H10O3[1][3][7][8] |
| SMILES | CC(C)OC(=O)CO[1][3][4][5] |
| InChI | InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3[1][3][4] |
| InChIKey | AZKIQQBSVTWCGY-UHFFFAOYSA-N[1][3][6] |
Physicochemical Properties
Isopropyl glycolate is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is slightly soluble in water but shows good solubility in alcohols and many other organic solvents.[1][2][3][6][7][9]
| Property | Value |
| Molecular Weight | 118.13 g/mol [3][8] |
| Appearance | Colorless Liquid[1][3] |
| Boiling Point | 159.3 ± 8.0 °C (Predicted)[7][9] |
| Density | 1.050 ± 0.06 g/cm³ (Predicted)[7][9] |
| Vapor Pressure | 0.889 mmHg at 25°C[3] |
| pKa | 13.21 ± 0.10 (Predicted)[3][7] |
| LogP | -0.19[3] |
| Index of Refraction | 1.42[3][9] |
| Polar Surface Area | 46.5 Ų[3][9] |
| Enthalpy of Vaporization | 46.11 kJ/mol[3] |
| Surface Tension | 33.2 dyne/cm[3] |
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of isopropyl glycolate involves the esterification of hydroxyacetic acid (glycolic acid) with propan-2-ol. This reaction is typically catalyzed by an acid, such as copper (II) sulfate, and proceeds at elevated temperatures.[3]
Another documented method is the hydrogenation of dimethyl oxalate. This process utilizes a bipyridyltetraethylruthenium complex as a catalyst in the presence of isopropanol and sodium methoxide at 25°C under a hydrogen pressure of 5 MPa.[2]
Reactivity
Isopropyl glycolate is stable under recommended storage conditions.[6] It is incompatible with strong oxidizing agents.[6] The hydroxyl group and the ester functionality are the primary sites of its reactivity. For instance, it can react with dimethoxymethane in the presence of p-toluenesulfonic acid to yield methoxymethoxy-acetic acid isopropyl ester.[3]
Experimental Protocols
Synthesis of Isopropyl Glycolate via Esterification
Objective: To synthesize isopropyl glycolate from propan-2-ol and hydroxyacetic acid.
Materials:
-
Propan-2-ol
-
Hydroxyacetic acid (Glycolic acid)
-
Copper (II) sulfate (CuSO₄)
Procedure:
-
Combine equimolar amounts of propan-2-ol and hydroxyacetic acid in a round-bottom flask.
-
Add a catalytic amount of copper (II) sulfate.
-
Heat the reaction mixture to 100°C with constant stirring.[3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the product through distillation under reduced pressure to isolate isopropyl glycolate.
Analytical Workflow for Purity Assessment
Objective: To outline a general workflow for assessing the purity of a synthesized isopropyl glycolate sample using gas chromatography (GC). While a specific method for isopropyl glycolate is not detailed in the provided results, a general approach based on the analysis of related compounds like isopropyl alcohol can be adapted.[10]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
Procedure Outline:
-
Sample Preparation: Prepare a dilute solution of the isopropyl glycolate sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Standard Preparation: Prepare a series of standard solutions of known impurities (e.g., unreacted propan-2-ol and glycolic acid) and a standard of pure isopropyl glycolate.
-
GC Analysis:
-
Inject the prepared samples and standards into the GC.
-
Use a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polar phase).
-
Employ a temperature program that allows for the separation of the solvent, impurities, and the main product.
-
-
Data Analysis:
-
Identify the peaks corresponding to isopropyl glycolate and any impurities by comparing their retention times with those of the standards.
-
Quantify the purity by calculating the area percentage of the isopropyl glycolate peak relative to the total peak area.
-
Applications and Biological Relevance
Isopropyl glycolate serves as a valuable intermediate in the pharmaceutical industry.[2][6][11] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for its use in the synthesis of more complex molecules. It is also utilized as a solvent in the formulation of paints, coatings, and personal care products due to its ability to dissolve a wide range of substances.[1]
Safety Information
According to GHS classifications, isopropyl glycolate may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
References
- 1. CAS 623-61-0: Isopropyl glycolate | CymitQuimica [cymitquimica.com]
- 2. ISOPROPYL GLYCOLATE | 623-61-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isopropyl hydroxyacetate | C5H10O3 | CID 69338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl glycolate, 96% | Fisher Scientific [fishersci.ca]
- 6. Isopropyl glycolate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]
- 11. H50334.06 [thermofisher.com]
